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Cat. No.: B14750839

Audience: Researchers, scientists, and drug development professionals.
Introduction

BRD5018 is a potent antimalarial agent that acts as an inhibitor of the Plasmodium cytosolic
phenylalanine tRNA synthetase (cPheRS).[1] Its complex bicyclic azetidine scaffold presents a
significant synthetic challenge.[2][3][4][5] This document outlines a robust and scalable, entirely
crystallization-based synthetic route to BRD5018, which circumvents the need for
chromatographic purification steps.[2][3][4][5] This method significantly improves the overall
yield, reduces cost and waste generation, and enhances throughput and quality control,
making it suitable for the large-scale production required for clinical development.[2][3][4][5]

Key Features of the Crystallization-Based Route

o Chromatography-Free Process: The synthesis relies on the crystallization of intermediates
for purification, eliminating the need for column chromatography.[2][3][4][5]

o High Overall Yield: This route achieves a remarkable 64-fold increase in overall yield (3.20%)
compared to the initial discovery route (0.05%).[3]

» Scalability and Efficiency: The replacement of 15 chromatography steps with 14
crystallization or precipitation steps leads to a greater than 100-fold reduction in projected
solvent use and waste.[3]
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» Stereochemical Control: The synthesis establishes five stereogenic centers with high control
through a sequence of diastereoselective reactions and resolutions.[2][3][5]

Overall Synthesis Scheme

The synthesis of BRD5018 is a multi-step process that can be broadly divided into the
construction of the azetidine core and the subsequent formation of the diazocane ring. The
workflow is designed to produce crystalline intermediates at key stages, ensuring high purity of
the final product.

Click to download full resolution via product page

Caption: Overall workflow for the crystallization-based synthesis of BRD5018.

Crystallization-

Parameter Discovery Route Reference
Based Route

Overall Yield 0.05% 3.20% [3]
Number of Steps 21 22 [1][6]
;::;rsgnatography 15 0 3]
Crystallization Steps - 14 [11[3]
Solvent Use/Waste High >100-fold reduction [3]
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Experimental Protocols

The following protocols are adapted from the published crystallization-based synthetic route.[2]

[3]

Synthesis of the Diaryl Acetylene Moiety via
Sonogashira Coupling

This initial step installs the diaryl acetylene moiety early in the synthesis to avoid low-yielding
late-stage reactions.[3][5]

e Reaction: Sonogashira coupling of methyl 4-bromocinnamate with phenylacetylene.
e Catalyst System: 0.1 mol % of (PhCN)2PdClz and 0.2 mol % [(tBu)sPH]BFa4.[3]

e Procedure Summary: The coupling reaction is performed under optimized catalytic
conditions. Upon completion, the product (23) is precipitated as a crystalline solid by the
addition of water to the reaction mixture, achieving a 94% vyield.[3] The resulting ester is then
reduced to the crystalline alcohol (24) using diisobutylaluminium hydride (DIBALH).[3]

Stereoselective Installation of Azetidine Precursors

A three-step sequence is employed to establish the three contiguous stereogenic centers of the
azetidine ring.[1][2][5]

o Step 2a: Diastereoselective Glycine Ester Claisen Rearrangement:

o Reagents: LDA, ZnClz.[1]

o Note: The yield of this step is sensitive to the source and quality of ZnClz.[3]
o Step 2b: Diastereomeric Salt Resolution:

o The carboxylate product from the Claisen rearrangement is resolved to separate
diastereomers.

o Step 2c: Diastereoselective lodolactonization:
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o Reagents: Iz in MeCN-H20.[1]

o This step proceeds with a diastereomeric ratio of approximately 23:1 and yields a
crystalline white solid (Intermediate C).[1]

Azetidine Ring Formation

The all-cis trisubstituted azetidine scaffold is constructed through a tandem cyclization process.

[2][5]

e Procedure Summary: A 2-amino-1,4-diol template, derived from the iodolactone, undergoes
a tandem aziridine ring-opening/azetidine ring-closure to form the desired azetidine ring with
the correct stereochemistry and functional groups for subsequent steps.[2][3][5]

Diazocane Ring Formation and Final Synthesis of
BRD5018

The eight-membered diazocane ring is formed using a tandem Staudinger-aza-Wittig reaction.

[2][5]

o Key Intermediate: An azetidine-ribose acetonide template is formed by reductive amination
of the azetidine with D-Ribose-2,3-acetonide.[2][3][5]

e Reaction Sequence: The ribose portion undergoes periodate cleavage, followed by a
Staudinger-aza-Wittig sequence to form the diazocane ring.[3]

» Final Deprotection and Crystallization:

o The phthalimide protecting group is removed with methylamine in 1,2-dimethoxyethane,
yielding a crystalline primary amine.[2]

o Areductive amination with aqueous formaldehyde and NaBH(OAc)s in MeOH is
performed.[2]

o The final deprotection of the acetonide is carried out in aqueous HCI.[2]

o BRD5018 is obtained as a white crystalline solid after crystallization from 2-propanol or a
slow evaporation from an acetone/water solution.[2]
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Signaling Pathway and Mechanism of Action

While the synthesis itself does not involve a signaling pathway, the target of BRD5018 is a key
enzyme in Plasmodium falciparum. The diagram below illustrates the mechanism of action.

BRD5018

L-Phenylalanine (L-Phe)

+tRNA(Phe) + ATP Inhibition

binds to

Plasmodium cPheRS

Phe-tRNA(Phe)
(Protein Synthesis)

Click to download full resolution via product page
Caption: Mechanism of action of BRD5018 as a competitive inhibitor of cPheRS.
Conclusion

The crystallization-based synthesis of BRD5018 represents a significant advancement in
process chemistry, enabling the efficient and scalable production of this promising antimalarial
candidate. By eliminating the need for chromatography and focusing on the isolation of
crystalline intermediates, this route provides a cost-effective and environmentally friendly
method for manufacturing BRD5018 for further research and clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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